Methyl 5-chloro-3-[(4-sulfamoylphenyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE is a complex organic compound that contains a thiophene ring, a sulfonamide group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The sulfonylated thiophene is then reacted with aniline to introduce the anilino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-2-THIOPHENECARBOXYLATE: Lacks the chlorine atom, which may affect its reactivity and binding properties.
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-BROMO-2-THIOPHENECARBOXYLATE: Contains a bromine atom instead of chlorine, potentially altering its chemical behavior.
Uniqueness
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]SULFONYL}-5-CHLORO-2-THIOPHENECARBOXYLATE is unique due to the presence of both the chlorine atom and the sulfonamide group, which confer specific reactivity and binding characteristics. This makes it a valuable compound for studying enzyme inhibition and developing new materials.
Properties
Molecular Formula |
C12H11ClN2O6S3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-[(4-sulfamoylphenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O6S3/c1-21-12(16)11-9(6-10(13)22-11)24(19,20)15-7-2-4-8(5-3-7)23(14,17)18/h2-6,15H,1H3,(H2,14,17,18) |
InChI Key |
BDDSVEKNWOAUFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.